Butan-2-yl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate
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Overview
Description
Butan-2-yl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). This particular compound features a benzothiolo-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base to afford the desired product . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Solvent recovery and recycling are also important aspects to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Acid or base catalysts are often used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Butan-2-yl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butan-2-yl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetate involves its interaction with specific molecular targets within cells. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition and cyclin-dependent kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Noted for its diverse biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
Butan-2-yl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetate stands out due to its unique benzothiolo-pyrimidine core, which imparts distinct biological properties and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its significance in the field of organic chemistry.
Properties
IUPAC Name |
butan-2-yl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-11(3)22-14(20)8-19-9-18-16-15(17(19)21)12-6-5-10(2)7-13(12)23-16/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJCFGQWSZWPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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